molecular formula C12H24N2O3 B1443760 Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1416984-76-3

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1443760
CAS RN: 1416984-76-3
M. Wt: 244.33 g/mol
InChI Key: ICZZGWFGUCHDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, also known as TBAMHP, is a chemical compound used in a variety of scientific research applications. It is a tertiary amine derivative of piperidine, a cyclic organic compound, and is used as a building block in organic synthesis. TBAMHP is a highly versatile compound, with applications in a variety of fields, ranging from organic chemistry to biochemical studies.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research. It can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it can be used as a catalyst in organic synthesis reactions. It can also be used in the study of enzyme-catalyzed reactions and in the study of enzyme kinetics. This compound has also been used in the study of the mechanism of action of drugs and in the study of drug metabolism.

Mechanism of Action

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate acts as a substrate for the enzyme piperidine-1-carboxylate oxidase, which catalyzes the oxidation of the compound to form a derivative of piperidine. The oxidation of this compound is believed to be mediated by a series of electron transfer reactions, which involve the transfer of electrons from the substrate to the enzyme active site. This oxidation process results in the formation of an intermediate product, which is then further oxidized to form a final product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is metabolized by the liver and is excreted in the urine. It has also been shown to have a weak inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, this compound has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a highly versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, its solubility in a variety of solvents, and its stability under a variety of conditions. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound has some limitations, including its susceptibility to oxidation, its potential to form dimers, and its potential to form a variety of derivatives.

Future Directions

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of potential applications in scientific research. It can be used as a building block for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it can be used as a catalyst in organic synthesis reactions. It can also be used in the study of enzyme-catalyzed reactions and in the study of enzyme kinetics. Additionally, this compound may be used in the study of drug metabolism and the mechanism of action of drugs. Finally, this compound may be used in the development of new drugs and drug delivery systems.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZZGWFGUCHDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

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